2-[(3-Fluoropyridin-2-yl)amino]cyclobutan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-[(3-Fluoropyridin-2-yl)amino]cyclobutan-1-ol” is a chemical compound with a molecular weight of 166.2 . It is related to the compound “1-(3-fluoropyridin-2-yl)cyclobutan-1-amine” and is available for purchase from various chemical suppliers .
Synthesis Analysis
The synthesis of fluorinated pyridines, such as “this compound”, involves several steps, including ring closure, aromatization, S-methylation, oxidation to methylsulfonyl compounds, and formation of guanidines with suitable amines . The synthesis of these compounds is a challenging problem due to their reduced basicity and reactivity compared to their chlorinated and brominated analogues .Molecular Structure Analysis
The molecular structure of “this compound” is characterized by the presence of a fluoropyridine moiety, which is a strong electron-withdrawing substituent . This results in interesting and unusual physical, chemical, and biological properties .Wissenschaftliche Forschungsanwendungen
PET Imaging in Prostate Cancer
Phase IIa Clinical Trial of Trans-1-Amino-3-18F-Fluoro-Cyclobutane Carboxylic Acid in Metastatic Prostate Cancer
A phase IIa clinical trial demonstrated the safety and potential of anti-18F-FACBC PET to delineate primary prostate lesions and metastatic lesions, including lymph nodes and bone metastases, in prostate cancer patients. This study highlights its application in improving the diagnosis and management of metastatic prostate cancer (Inoue et al., 2014).
Breast Cancer Imaging
Prospective Clinical Trial of 18F-Fluciclovine PET/CT for Determining the Response to Neoadjuvant Therapy in Invasive Ductal and Invasive Lobular Breast Cancers
A clinical trial explored 18F-fluciclovine PET/CT in evaluating the response to neoadjuvant therapy in breast cancer. The trial found that changes in 18F-fluciclovine avidity strongly correlated with tumor response, suggesting its utility in monitoring treatment effectiveness in breast cancer patients (Ulaner et al., 2017).
Brain Tumor Imaging
Synthesis and Evaluation of [18F]1-amino-3-fluorocyclobutane-1-carboxylic Acid to Image Brain Tumors
Research has developed and evaluated FACBC, labeled with 18F, for nuclear medicine imaging, particularly for localizing brain tumors. This study indicates FACBC's potential as a PET tracer for tumor imaging, offering a new avenue for diagnosing and assessing brain tumors (Shoup et al., 1999).
Renal Carcinoma Imaging
Initial Experience with the Radiotracer Anti-1-amino-3-[18F]Fluorocyclobutane-1-Carboxylic Acid (Anti-[18F]FACBC) with PET in Renal Carcinoma
A study on renal masses demonstrated the utility of anti-[18F]FACBC PET in distinguishing between different types of renal lesions, highlighting its potential role in the assessment and management of renal carcinoma (Schuster et al., 2009).
Zukünftige Richtungen
The future directions for the research and development of “2-[(3-Fluoropyridin-2-yl)amino]cyclobutan-1-ol” and related compounds could involve the exploration of their potential biological applications, given their interesting physical, chemical, and biological properties . Additionally, the development of more efficient and selective synthesis methods for these compounds could be a promising area of research .
Eigenschaften
IUPAC Name |
2-[(3-fluoropyridin-2-yl)amino]cyclobutan-1-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11FN2O/c10-6-2-1-5-11-9(6)12-7-3-4-8(7)13/h1-2,5,7-8,13H,3-4H2,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJUJLHMOSVFHNG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1NC2=C(C=CC=N2)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11FN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.